molecular formula C9H13NO3S B8522961 rac-N-[3-(1-Hydroxyethyl)phenyl]methanesulfonamide

rac-N-[3-(1-Hydroxyethyl)phenyl]methanesulfonamide

Cat. No. B8522961
M. Wt: 215.27 g/mol
InChI Key: NGWOXWYGDUQQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-N-[3-(1-Hydroxyethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality rac-N-[3-(1-Hydroxyethyl)phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-N-[3-(1-Hydroxyethyl)phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

rac-N-[3-(1-Hydroxyethyl)phenyl]methanesulfonamide

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-[3-(1-hydroxyethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-7(11)8-4-3-5-9(6-8)10-14(2,12)13/h3-7,10-11H,1-2H3

InChI Key

NGWOXWYGDUQQDU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NS(=O)(=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon and at 0° C., 83 mg (0.417 mmol) of N-(3-formylphenyl)methanesulfonamide (Example 86A) were initially charged in 1 ml of abs. tetrahydrofuran. At 0° C., 99 mg (0.833 mmol) of methylmagnesium bromide (3 M in diethyl ether) were added dropwise (resulting in the formulation of a precipitate), and the reaction solution was stirred at this temperature for 2 h. The reaction solution was quenched with water and extracted three times with ethyl acetate. The combined organic phases were dried over sodium sulfate, filtered and evaporated.
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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